molecular formula C15H22N2O B5734764 2-cyano-N-cyclohexyl-2-cyclohexylideneacetamide

2-cyano-N-cyclohexyl-2-cyclohexylideneacetamide

Cat. No.: B5734764
M. Wt: 246.35 g/mol
InChI Key: SCRSKSPJJAAQPD-UHFFFAOYSA-N
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Description

2-cyano-N-cyclohexyl-2-cyclohexylideneacetamide is an organic compound with the molecular formula C15H22N2O It is known for its unique structure, which includes a cyano group and a cyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-cyclohexyl-2-cyclohexylideneacetamide typically involves the reaction of cyclohexylamine with cyanoacetic acid or its derivatives. One common method includes the condensation of cyclohexylamine with cyanoacetic acid under reflux conditions, followed by cyclization to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-cyclohexyl-2-cyclohexylideneacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-cyano-N-cyclohexyl-2-cyclohexylideneacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-cyano-N-cyclohexyl-2-cyclohexylideneacetamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the cyclohexylidene moiety provides steric hindrance, influencing the compound’s reactivity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-cyclohexylacetamide
  • 2-cyano-2-cyclopentylideneacetamide
  • 2-cyano-N-(2-hydroxyethyl)acetamide

Uniqueness

2-cyano-N-cyclohexyl-2-cyclohexylideneacetamide is unique due to its specific structural features, such as the presence of both a cyano group and a cyclohexylidene moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

2-cyano-N-cyclohexyl-2-cyclohexylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c16-11-14(12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h13H,1-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRSKSPJJAAQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=C2CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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